molecular formula C42H51N13O7 B607100 diABZI agonista de STING-1 CAS No. 2138498-18-5

diABZI agonista de STING-1

Número de catálogo B607100
Número CAS: 2138498-18-5
Peso molecular: 849.9 g/mol
Clave InChI: JGLMVXWAHNTPRF-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

diABZI STING agonist-1 exerts its effects by activating the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway. The compound binds to the STING homodimer in its open conformation, which is different from the closed conformation required by classical STING agonists .

Safety and Hazards

DiABZI STING agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Direcciones Futuras

The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

Análisis Bioquímico

Biochemical Properties

diABZI STING agonist-1 interacts with the STING pathway, a critical component of the innate immune system. It has been found to activate STING media and TCR signaling pathways . The EC50 values of diABZI STING agonist-1 are 130 nM and 186 nM for humans and mice, respectively . This indicates that diABZI STING agonist-1 has a high affinity for the STING receptor, leading to its activation.

Cellular Effects

diABZI STING agonist-1 has significant effects on various types of cells and cellular processes. It influences cell function by activating the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines . This can result in the enhancement of the immune response, particularly in the context of cancer immunotherapy . For instance, it has been shown to enhance the cytotoxicity of T cells towards cancer cells .

Molecular Mechanism

The molecular mechanism of diABZI STING agonist-1 involves its binding to the STING receptor, leading to the activation of downstream signaling pathways. This includes the activation of TBK1 and IRF3, which subsequently leads to the production of type-I interferons . These interferons play a crucial role in the immune response against infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diABZI STING agonist-1 have been observed to change over time. For instance, it has been shown to induce robust anti-tumor immune activity with only minimal increases in systemic cytokine levels

Dosage Effects in Animal Models

In animal models, the effects of diABZI STING agonist-1 vary with different dosages. For example, at a dose of 2.5 mg/kg, it has been shown to increase serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice . The specific threshold effects and potential toxic or adverse effects at high doses need to be further explored.

Metabolic Pathways

The metabolic pathways involving diABZI STING agonist-1 are primarily related to its role as a STING agonist. The activation of the STING pathway can lead to various downstream effects, including the production of type-I interferons

Subcellular Localization

The subcellular localization of diABZI STING agonist-1 is likely to be influenced by its binding to the STING receptor, which is an integral ER-membrane protein . The specific compartments or organelles to which diABZI STING agonist-1 is directed, and any effects on its activity or function, are areas that need to be further explored.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: diABZI STING agonist-1 is synthesized through a series of small molecule amidobenzimidazoles (ABZI). The development process involves identifying effective ABZI molecules that compete with classical STING agonists like 2’3’-cGAMP. Two molecules of the lead compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity .

Industrial Production Methods: The industrial production of diABZI STING agonist-1 involves the synthesis of the compound in a lyophilized form. The product is then resuspended in endotoxin-free water to obtain a stock solution. This method ensures the stability and purity of the compound for research and therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds:

  • 2’3’-cGAMP
  • Cridanimod
  • C-176
  • STING-IN-2
  • STING-IN-3

Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which provides increased bioavailability and different physicochemical properties compared to classical cyclic dinucleotide (CDN) STING agonists. This uniqueness allows for more options in clinical development for various conditions, including cancer and viral infections .

Propiedades

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138498-18-5
Record name Diabzi sting agonist-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIABZI STING AGONIST-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.